Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate

CAS No.: 85851-69-0

Cat. No.: VC17014550

Molecular Formula: C38H57NO

Molecular Weight: 543.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85851-69-0 |

|---|---|

| Molecular Formula | C38H57NO |

| Molecular Weight | 543.9 g/mol |

| IUPAC Name | benzyl-hexadecyl-dimethylazanium;4-benzylphenolate |

| Standard InChI | InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1 |

| Standard InChI Key | IXDSAJAVQIIVHA-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

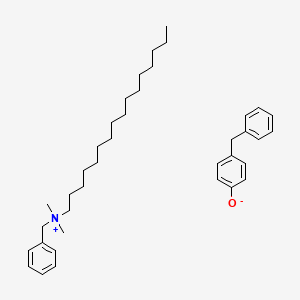

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is a salt composed of a benzylhexadecyldimethylammonium cation and an alpha-phenyl-p-cresolate anion. Its molecular formula is C₃₈H₅₇NO, with a molecular weight of 543.9 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as benzyl-hexadecyl-dimethylazanium;4-benzylphenolate, reflecting its bifunctional ionic structure .

Table 1: Core Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 85851-69-0 | |

| EC Number | 288-629-9 | |

| Molecular Formula | C₃₈H₅₇NO | |

| Molecular Weight | 543.9 g/mol | |

| Synonyms | EINECS 288-629-9 |

Synthesis and Manufacturing

Production Methodology

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a two-step process:

-

Quaternary Ammonium Formation: Reaction of hexadecyldimethylamine with benzyl chloride under alkaline conditions to yield benzylhexadecyldimethylammonium chloride.

-

Ion Exchange: Metathesis with sodium alpha-phenyl-p-cresolate to replace the chloride counterion.

Industrial-scale production requires stringent control of stoichiometry and temperature to minimize byproducts such as unreacted amines or residual halides.

Purification and Quality Control

Post-synthesis purification involves solvent extraction and recrystallization from ethanol-water mixtures. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure compliance with purity standards (>98% by weight).

Industrial and Pharmaceutical Applications

Role as a Chemical Intermediate

The compound serves as a critical intermediate in synthesizing:

-

Cationic Surfactants: Its amphiphilic structure facilitates micelle formation in detergents and emulsifiers.

-

Antimicrobial Agents: Quaternary ammonium derivatives exhibit bactericidal activity against Gram-positive pathogens.

-

Phase-Transfer Catalysts: Enhances reaction rates in biphasic systems by shuttling reactants between organic and aqueous phases.

Emerging Applications

Recent patent filings highlight experimental uses in:

-

Drug Delivery Systems: Encapsulation of hydrophobic APIs (Active Pharmaceutical Ingredients) via nanoemulsions.

-

Corrosion Inhibitors: Adsorption onto metal surfaces in industrial cooling systems.

| Precaution | Implementation Example |

|---|---|

| Ventilation | Use fume hoods for powder handling |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |

| Storage | Airtight containers in dry, cool areas |

| Spill Management | Absorb with inert materials (e.g., vermiculite) |

Regulatory Status

The compound is listed in the European Chemical Agency’s (ECHA) database but lacks harmonized classification under the CLP Regulation (Classification, Labeling, and Packaging). Manufacturers must comply with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) requirements for annual volumes exceeding 1 metric ton .

Market Dynamics and Consumption Trends

Global Demand Analysis

The market for benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is projected to grow at a CAGR of 4.2% from 2025 to 2030, driven by:

-

Pharmaceutical Sector Expansion: Increased API production in Asia-Pacific economies.

-

Specialty Chemicals Demand: Growth in agrochemical and coating industries.

Table 3: Regional Consumption Patterns (2024)

| Region | Market Share (%) | Key End-Use Industries |

|---|---|---|

| Asia-Pacific | 48 | Pharmaceuticals, Textiles |

| Europe | 29 | Industrial Coatings |

| North America | 18 | Oil & Gas, Personal Care |

| Rest of World | 5 | Agriculture |

Competitive Landscape

Major producers include VulcanChem and PS Chemicals, which dominate through vertical integration and proprietary synthesis routes. Pricing averages $220–$250 per kilogram, with fluctuations tied to benzyl chloride and cresol feedstock costs .

Future Research Directions

Toxicity and Ecotoxicology Studies

Priority areas include:

-

Aquatic Toxicity Assessments: Impact on Daphnia magna and algae populations.

-

Degradation Pathways: Photocatalytic breakdown mechanisms using TiO₂ nanoparticles.

Advanced Material Applications

Exploratory studies focus on:

-

Ionic Liquid Formulations: Tunable solvents for green chemistry applications.

-

Antiviral Coatings: Surface modifications to inhibit enveloped virus transmission.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume